B1574698 SHP-141

SHP-141

Cat. No. B1574698
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity. (last updated: 1/15/2016).

Scientific Research Applications

Process Development and Synthesis

SHP-141, identified as a hydroxamic acid-based inhibitor of histone deacetylase enzymes, has been developed for the treatment of cutaneous T-cell lymphoma. The synthesis process of SHP-141 has evolved to a two-step process involving suberic acid and methyl paraben. This alternative route avoids Pd-mediated hydrogenation and has been used to deliver multiple kilograms of SHP-141 for clinical use (Deng et al., 2016).

Impact on Androgen Receptor Transcriptional Activity

Research on miR-141, closely related to the tumorigenesis of prostate cancer, shows its interaction with the orphan receptor small heterodimer partner (Shp). Shp acts as a co-repressor to the androgen receptor (AR) and modulates AR-regulated transcriptional activity (Xiao et al., 2012).

Application in Thermal Control Devices

Sorption heat pipes (SHP) combine heat and mass transfer with sorption phenomena, presenting a unique application in space and ground systems. These devices, with their insensitivity to some "g" accelerations, have potential uses as coolers/heaters and in cryogenic storage systems (Vasiliev, 2005).

Role in Nuclear Receptor Signaling

SHP functions as a negative regulator in nuclear receptor signaling pathways. It lacks a conserved DNA binding domain but contains a ligand-binding domain, interacting with various nuclear receptors such as retinoid and thyroid hormone receptors, and inhibiting their activation (Seol et al., 1996).

Inhibition of Estrogen Receptors

SHP has been observed to inhibit ER-mediated transcriptional activation by directly interacting with agonist-bound estrogen receptors, ERα, and ERβ. This suggests that SHP may serve as a coregulator or corepressor for ligand-activated nuclear receptors, a novel function for an orphan nuclear receptor (Johansson et al., 1999).

Activation of SHP in Liver Cancer

Research on small molecule activators of SHP in liver cancer highlights its importance in inhibiting cellular growth. SHP's novel cytoplasmic function through its regulation of mitochondrial activity adds a layer to understanding its role in apoptosis and tumor growth inhibition (Zhang et al., 2010).

properties

Product Name

SHP-141

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SHP-141;  SHP 141;  SHP141.

Origin of Product

United States

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